molecular formula C12H14ClF3N2O B1416712 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride CAS No. 1171417-73-4

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride

Cat. No. B1416712
CAS RN: 1171417-73-4
M. Wt: 294.7 g/mol
InChI Key: ZKCHTVPTLLSBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is a chemical compound with the molecular formula C12H14ClF3N2O . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of 1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride is 294.70 . The molecular structure consists of a piperazine ring substituted with a benzoyl group at one nitrogen atom and a trifluoromethyl group at the para position of the benzoyl group .


Physical And Chemical Properties Analysis

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride has a molecular weight of 294.70 . The compound is a liquid at room temperature . It has a density of 1.239 g/mL at 25 °C , a boiling point of 88-89 °C/0.02 mmHg , and a refractive index of 1.491 .

Scientific Research Applications

Chemical Synthesis and Characterization

Researchers have developed various synthesis methods and characterized derivatives of piperazine compounds for potential applications in medicinal chemistry and materials science. For example, the synthesis and characterization of piperazine derivatives have been extensively studied due to their potential therapeutic applications and structural importance in various chemical frameworks (Marvanová et al., 2016). Similarly, the synthesis of novel piperazine compounds and their structural elucidation through analytical techniques have contributed significantly to the development of new chemical entities with potential pharmacological activities (Shroff et al., 2022).

Antimicrobial and Antioxidant Activities

Piperazine derivatives have been investigated for their antimicrobial and antioxidant properties. Studies have shown that certain piperazine compounds exhibit significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2011). Additionally, the antioxidant properties of these compounds have been evaluated, indicating their potential in combating oxidative stress-related diseases.

Anticancer Applications

The anticancer potential of piperazine derivatives has also been explored. Research has demonstrated the cytotoxic effects of certain piperazine compounds on various cancer cell lines, suggesting their potential utility in cancer therapy (Yarim et al., 2012). These studies highlight the versatility of piperazine derivatives in the development of novel anticancer agents.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures .

properties

IUPAC Name

piperazin-1-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(18)17-7-5-16-6-8-17;/h1-4,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCHTVPTLLSBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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